molecular formula C18H21ClN6O B5741368 1-(2-chlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2-chlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5741368
M. Wt: 372.9 g/mol
InChI Key: ADELTXNTVUULJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-chlorobenzyl group at position 1 and a morpholinoethylamine substituent at position 3. Pyrazolo[3,4-d]pyrimidines are known for their kinase inhibitory and anticancer activities, making this compound a candidate for therapeutic development . This article compares its structural and functional attributes with related analogs to highlight key differences in synthesis, physicochemical properties, and biological efficacy.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O/c19-16-4-2-1-3-14(16)12-25-18-15(11-23-25)17(21-13-22-18)20-5-6-24-7-9-26-10-8-24/h1-4,11,13H,5-10,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADELTXNTVUULJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with morpholine to form 2-chlorobenzyl morpholine. This intermediate is then reacted with 4-amino-1H-pyrazolo[3,4-d]pyrimidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(2-chlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets within the body. This compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Structural Analogs:

S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Substituents: 4-Fluorobenzyl at position 4, dual chloro groups. Activity: Demonstrates potent antitumor effects in neuroblastoma models but suffers from poor pharmacokinetics (PK) due to low solubility and metabolic instability . Improvement Strategy: S29 was conjugated with graphene oxide (GO) nanosheets to enhance delivery and reduce off-target toxicity .

Compound 2e (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-((2-morpholinoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Substituents: Morpholinoethylthio group at position 6, 2-chlorophenyl at position 4. Synthesis: Achieved a 62% yield, indicating moderate synthetic efficiency .

Compound 29 (4-(2-(4-Methylpiperazin-1-yl)ethoxy)-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridin-6-amine):

  • Substituents: Piperazine-ethoxy group at position 4.
  • Synthesis: Utilized Suzuki coupling, yielding 45% with high purity (HPLC: 97.27%) .

Ibrutinib Intermediate ((R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Substituents: Piperidinyl group at position 1, phenoxyphenyl at position 3. Application: Key intermediate in the synthesis of ibrutinib, a BTK inhibitor, via Mitsunobu reaction .

Target Compound:

  • Unique Features: The 2-chlorobenzyl group may enhance target binding compared to 4-fluorobenzyl (S29) or phenyl (2e) groups. The morpholinoethylamine substituent likely improves solubility over thioether-linked morpholine (2e) or piperazine (29) analogs.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents Solubility Insights
Target Compound Not reported Not reported 2-Chlorobenzyl, morpholinoethylamine Likely enhanced by morpholine
S29 Not reported Not reported 4-Fluorobenzyl, dual chloro Poor (requires GO carrier)
Compound 2e Not reported 62 Morpholinoethylthio, 2-chlorophenyl Moderate (thioether linkage)
Compound 3 () 154–203 34–50 Varied alkyl/phenyl groups Lower (hydrophobic substituents)
Compound 29 Not reported 45 Piperazine-ethoxy High (polar piperazine group)
  • Insights: The morpholine group in the target compound may confer better aqueous solubility than S29’s fluorobenzyl or compound 3’s hydrophobic substituents. However, synthetic yields for morpholine-containing analogs (e.g., 2e: 62%) suggest room for optimization .

Biological Activity

The compound 1-(2-chlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H21ClN6\text{C}_{18}\text{H}_{21}\text{Cl}\text{N}_6

This structure features a chlorobenzyl group and a morpholine moiety , which contribute to its biological properties. The presence of these functional groups is crucial for the compound's interaction with biological targets.

Inhibition of Dihydrofolate Reductase (DHFR)

Recent studies have highlighted that compounds structurally related to pyrazolo[3,4-d]pyrimidines exhibit significant inhibition of the enzyme dihydrofolate reductase (DHFR) . This enzyme is essential for DNA synthesis and cell proliferation, making it a prime target in cancer therapy. The compound has shown promising results in inhibiting DHFR, paralleling findings with other derivatives such as 7f , which demonstrated cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) .

Induction of Apoptosis

In vitro studies have indicated that the compound can induce apoptosis in cancer cells. This is evidenced by the upregulation of pro-apoptotic proteins such as caspases and Bax , alongside a decrease in the anti-apoptotic protein Bcl-2 . Such mechanisms suggest that this compound could effectively promote cancer cell death through intrinsic apoptotic pathways .

Cytotoxicity Profiles

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values observed in different studies:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These values indicate that the compound exhibits potent cytotoxicity, particularly against MCF-7 and HeLa cells.

Antiviral Activity

Beyond its anticancer properties, there are indications that pyrazolo[3,4-d]pyrimidine derivatives may possess antiviral activity. For instance, related compounds have been studied for their efficacy against viruses such as Zika virus. While specific data on this compound's antiviral activity is limited, structural similarities suggest potential efficacy that warrants further investigation .

Preclinical Studies

Preclinical evaluations have demonstrated the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective antitumor agents. For instance, one study synthesized a series of derivatives and assessed their biological activity through both molecular docking studies and cytotoxic assays . These findings support the hypothesis that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity.

Future Directions

The ongoing research into this class of compounds suggests that further optimization could lead to new therapeutic agents for treating resistant cancer types and viral infections. Continued exploration into structure-activity relationships will be critical in developing more effective derivatives with improved pharmacological profiles.

Q & A

Q. What are the key synthetic methodologies for preparing 1-(2-chlorobenzyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis typically involves:

  • Core formation : Cyclocondensation of substituted pyrazole precursors with pyrimidine intermediates under reflux conditions.
  • Substituent introduction : Alkylation or nucleophilic substitution to attach the 2-chlorobenzyl and morpholinyl ethylamine groups.
  • Optimization : Use of polar aprotic solvents (e.g., DMF, DMSO) at controlled temperatures (60–100°C) to enhance reaction efficiency. Reaction progress is monitored via thin-layer chromatography (TLC) .
  • Purification : Recrystallization (ethanol or acetonitrile) or column chromatography to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and molecular integrity (e.g., aromatic protons at δ 7.2–8.5 ppm, morpholine protons at δ 3.5–3.7 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~425) .
  • X-ray Crystallography : Resolves 3D conformation and bond angles, critical for structure-activity relationship (SAR) studies .

Q. What biological targets are associated with this compound?

Pyrazolo[3,4-d]pyrimidines are purine analogs targeting kinases (e.g., EGFR, Aurora kinases) and enzymes like phosphodiesterases. The 2-chlorobenzyl group enhances hydrophobic binding, while the morpholinyl ethylamine side chain improves solubility and target selectivity .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2-chlorobenzyl vs. 3-chlorophenyl) influence kinase inhibition selectivity?

  • Steric and electronic effects : The 2-chlorobenzyl group provides optimal steric bulk for ATP-binding pocket occupancy, while chlorine’s electron-withdrawing nature increases binding affinity. Morpholinyl ethylamine enhances solubility without compromising target engagement .
  • Comparative SAR : Analogs with 3-chlorophenyl groups show reduced potency (IC50_{50} > 1 μM) compared to 2-chlorobenzyl derivatives (IC50_{50} ~0.2 μM) in kinase inhibition assays .

Q. What experimental strategies resolve contradictions in reported IC50_{50} values across studies?

  • Assay standardization : Use consistent ATP concentrations (e.g., 10 μM) and enzyme sources (recombinant vs. cell lysates).
  • Purity validation : Ensure compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
  • Control benchmarks : Compare against reference inhibitors (e.g., staurosporine for kinases) to normalize inter-study variability .

Q. How can researchers optimize in vitro ADME properties for this compound?

  • Solubility : Use co-solvents like PEG-400 or cyclodextrins for aqueous solubility enhancement.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., morpholine ring oxidation). Introduce fluorine atoms or methyl groups to block CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.